4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-25(2)23(28)26-13-11-16(12-14-26)15-24-22(27)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,16,21H,11-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQNTSFJDUQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound with the molecular formula and a molecular weight of 393.5 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of specific receptors.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that compounds related to xanthene derivatives often act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). Specifically, this compound may enhance the activity of mGluR1, which plays a significant role in various neurological functions including synaptic plasticity and neurotransmission .
Pharmacological Properties
- Receptor Modulation : The compound has shown promise in modulating mGluR1 receptors, which are implicated in the pathophysiology of several neurological disorders including anxiety and depression .
- Neuroprotective Effects : Preliminary studies suggest that xanthene derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions .
- Antioxidant Activity : Some studies have indicated that similar compounds may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Study 1: mGluR1 Modulation
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of xanthene derivatives. The findings suggested that modifications at the carboxamide position significantly enhanced receptor affinity and selectivity for mGluR1 .
Study 2: Neuroprotective Effects
Research conducted on various xanthene derivatives demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the potential use of these compounds in treating conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
This section evaluates structurally analogous compounds, focusing on substituent variations and their impact on physicochemical properties, bioactivity, and metabolic stability.
Table 1: Key Physicochemical Properties of Selected Xanthene-Piperidine Derivatives
Xanthene Carboxamide Derivatives
- N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (): Shares the xanthene carboxamide core but substitutes the piperidine’s dimethyl group with an ethyl group. This reduces molecular weight (336.43 vs. 375.47) but retains similar logP (3.02) and hydrogen-bonding capacity. The ethyl group may enhance metabolic stability compared to bulkier substituents .
- N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide (): Introduces a sulfonamide-phenyl group, increasing polar surface area (89.8 Ų) and molecular weight (434.51). The sulfonyl group enhances solubility but may reduce membrane permeability .
Piperidine Carboxamide Derivatives
- (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (): Replaces the xanthene group with a naphthalene system and tetrahydrofuran. This compound exhibits lower microsomal stability (t₁/₂ < 60 min in human liver microsomes) due to the naphthalene’s susceptibility to oxidation .
- UK-432097 (): A purine-piperidine carboxamide with a diphenylethylamino group. Its larger structure (C₄₀H₄₇N₁₁O₆) and extended hydrogen-bonding network (PSA > 100 Ų) limit CNS penetration but enhance target selectivity .
Bioactivity and Metabolic Stability
- Microsomal Stability : Piperidine derivatives with bulky substituents (e.g., tetrahydrofuran in ) show reduced stability, while dimethyl/ethyl groups (as in the target compound) improve resistance to CYP450-mediated metabolism .
- Target Interaction : Xanthene carboxamides exhibit affinity for proteins with aromatic binding pockets (e.g., kinases, GPCRs), whereas sulfonamide derivatives () may target enzymes with polar active sites .
Limitations of Structural Similarity Predictions
While structural analogs share physicochemical properties, bioactivity can diverge significantly. For example, N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide () and the target compound differ only in piperidine substitution, but this minor change could alter target selectivity or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
